molecular formula C12H19N B183648 N-(4-Isopropylbenzyl)ethanamine CAS No. 889949-99-9

N-(4-Isopropylbenzyl)ethanamine

Cat. No. B183648
M. Wt: 177.29 g/mol
InChI Key: IMAULWNZPIFDCG-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)ethanamine is a chemical compound with the molecular formula C12H19N . It is available for experimental and research use .


Molecular Structure Analysis

The molecular structure of N-(4-Isopropylbenzyl)ethanamine consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structural diagram is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving N-(4-Isopropylbenzyl)ethanamine are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Isopropylbenzyl)ethanamine, such as its melting point, boiling point, density, and molecular weight, are not explicitly provided in the searched resources .

Scientific Research Applications

  • Cytochrome P450 Enzymes and Metabolism :

    • N-Benzyl-substituted phenethylamines, including derivatives of N-(4-Isopropylbenzyl)ethanamine, are metabolized primarily by cytochrome P450 enzymes. These compounds have been linked to cases of intoxication and have potent serotonin 5-HT2A receptor agonistic properties, which are responsible for their hallucinogenic effects. The metabolism pathways include hydroxylation, O-demethylation, N-dealkylation, and more, with major enzymes involved being CYP3A4 and CYP2D6 (Nielsen et al., 2017).
  • Controlled Substance Classification :

    • Certain derivatives of N-(4-Isopropylbenzyl)ethanamine, such as 25I-NBOMe, have been placed into Schedule I of the Controlled Substances Act due to their potent hallucinogenic properties and potential for abuse. This classification reflects the need for regulatory controls and sanctions to manage their use and distribution (Federal Register, 2016).
  • Interaction with Histamine and Cytochrome P450 Isozymes :

    • Derivatives like N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine have been studied for their interactions with histamine at cytochrome P450 3A4 and other isozymes. These interactions can impact the metabolism of antineoplastic drugs, indicating a potential role in chemopotentiating and cytoprotective agents in cancer treatments (Brandes et al., 2000).
  • Antimicrobial and Antidiabetic Studies :

    • Schiff bases derived from N-(4-Isopropylbenzyl)ethanamine have been synthesized and tested for their antimicrobial and antidiabetic properties. These compounds showed inhibitory activities against bacterial growth and α-amylase, suggesting potential applications in treating infections and diabetes (G et al., 2023).
  • Pharmacology of Psychoactive Substituted Derivatives :

    • Psychoactive substituted derivatives of N-(4-Isopropylbenzyl)ethanamine have been found to be high potency agonists at 5-HT2A receptors. These compounds exhibit a biochemical pharmacology consistent with hallucinogenic activity, with minimal psychostimulant activity. This highlights their potential for abuse and the need for understanding their pharmacological properties (Eshleman et al., 2018).
  • Analytical Characterization for Drug Enforcement :

    • The analytical properties of hallucinogenic substances, including N-(2-methoxy)benzyl derivatives of N-(4-Isopropylbenzyl)ethanamine, have been studied for law enforcement purposes. Methods like gas chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance have been used for identification, highlighting the importance of analytical techniques in managing the misuse of these substances (Zuba & Sekuła, 2013).

Future Directions

The future directions for the use and study of N-(4-Isopropylbenzyl)ethanamine are not explicitly mentioned in the searched resources .

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAULWNZPIFDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406022
Record name N-(4-ISOPROPYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Isopropylbenzyl)ethanamine

CAS RN

889949-99-9
Record name N-(4-ISOPROPYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, M Zhang, W Luo, Y Zhang… - Journal of Medicinal …, 2021 - ACS Publications
The β-catenin/B-cell lymphoma 9 (BCL9) protein–protein interaction (PPI) is a potential target for the suppression of hyperactive Wnt/β-catenin signaling that is vigorously involved in …
Number of citations: 12 pubs.acs.org

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